molecular formula C6H7NOS2 B14388541 1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one CAS No. 88406-79-5

1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one

Cat. No.: B14388541
CAS No.: 88406-79-5
M. Wt: 173.3 g/mol
InChI Key: ZBIKRHJSBJMKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of 1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thioamide with an α-haloketone, leading to the formation of the thiazinone ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

1-(2-Sulfanylidene-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one can be compared with other similar heterocyclic compounds, such as:

Properties

CAS No.

88406-79-5

Molecular Formula

C6H7NOS2

Molecular Weight

173.3 g/mol

IUPAC Name

1-(2-sulfanylidene-3,6-dihydro-1,3-thiazin-5-yl)ethanone

InChI

InChI=1S/C6H7NOS2/c1-4(8)5-2-7-6(9)10-3-5/h2H,3H2,1H3,(H,7,9)

InChI Key

ZBIKRHJSBJMKJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=S)SC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.